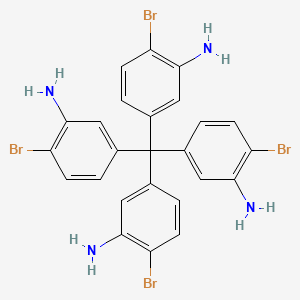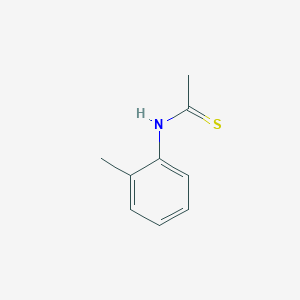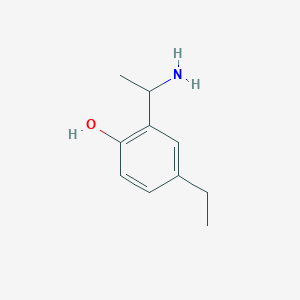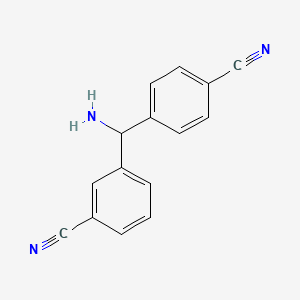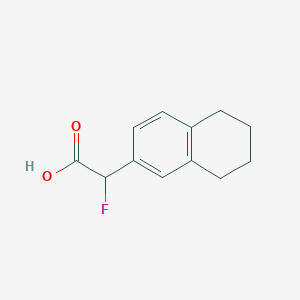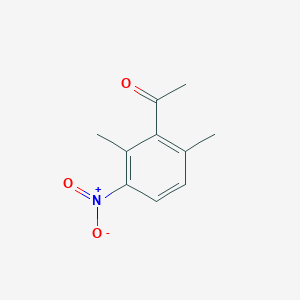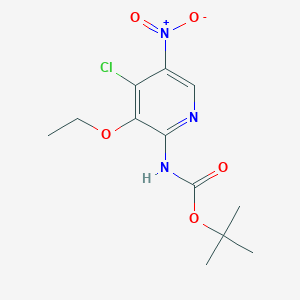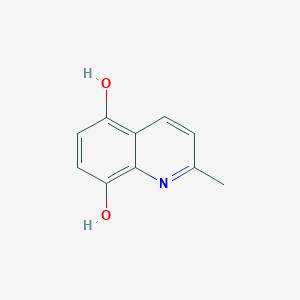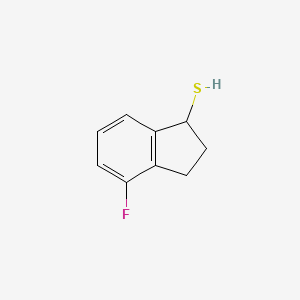
4-fluoro-2,3-dihydro-1H-indene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,3-dihydro-1H-indene-1-thiol is an organic compound with the molecular formula C9H9FS It is a derivative of indene, featuring a fluorine atom at the 4-position and a thiol group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,3-dihydro-1H-indene-1-thiol typically involves the introduction of a fluorine atom and a thiol group onto the indene backbone. One common method involves the fluorination of 2,3-dihydro-1H-indene followed by thiolation. The reaction conditions often include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiolating agents like thiourea or hydrogen sulfide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Fluorine-free indene derivatives, sulfides
Substitution: Various substituted indene derivatives
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2,3-dihydro-1H-indene-1-amine
- 4-Fluoro-2,3-dihydro-1H-indene-1-ol
- 2,3-Dihydro-1H-indene-1-thiol
Uniqueness
4-Fluoro-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of both a fluorine atom and a thiol group on the indene backbone. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H9FS |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-fluoro-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C9H9FS/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 |
InChI-Schlüssel |
VBWKOUPIBXWPEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1S)C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


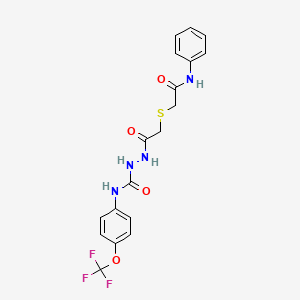
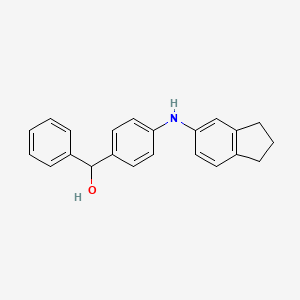
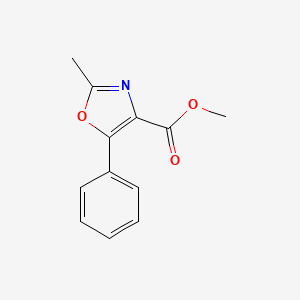

![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
